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Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter

(NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and

is responsible for the uptake of citrate from the blood into hepatocytes.[1] Cytosolic citrate is a

key metabolic intermediate that plays a crucial role in the regulation of hepatic glucose and lipid

metabolism. By inhibiting NaCT, PF-06649298 reduces the intracellular citrate concentration in

liver cells, which is hypothesized to lead to beneficial metabolic effects, including reduced

gluconeogenesis and lipogenesis. These characteristics make PF-06649298 a promising

therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty

liver disease (NAFLD).

These application notes provide a detailed experimental design for evaluating the efficacy of

PF-06649298 in a high-fat diet (HFD)-induced diabetic mouse model, a well-established model

that recapitulates many features of human type 2 diabetes.

Mechanism of Action: Signaling Pathway
PF-06649298 targets the sodium-coupled citrate transporter (NaCT or SLC13A5) on the

plasma membrane of hepatocytes. Inhibition of NaCT leads to a decrease in the transport of

extracellular citrate into the cytosol. This reduction in cytosolic citrate has several downstream

effects on hepatic metabolism:
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Inhibition of Lipogenesis: Cytosolic citrate is a precursor for the synthesis of fatty acids. It is

converted to acetyl-CoA by ATP-citrate lyase (ACLY), the first committed step in de novo

lipogenesis. By reducing citrate uptake, PF-06649298 is expected to decrease the substrate

available for fatty acid synthesis, thereby reducing hepatic lipid accumulation.

Modulation of Glycolysis and Gluconeogenesis: Citrate is an allosteric inhibitor of

phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Conversely, it is an

activator of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. By

lowering cytosolic citrate, PF-06649298 may disinhibit glycolysis and suppress

gluconeogenesis, leading to lower hepatic glucose output and improved glycemic control.
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Phase 1: Model Induction

Phase 2: Treatment

Phase 3: Assessment

Acclimatization (1 week)

Diet Induction (12-16 weeks)
- Normal Chow Diet (NCD)

- High-Fat Diet (HFD)

Phenotype Confirmation
- Fasting Blood Glucose
- Glucose Tolerance Test

Grouping:
- NCD Control
- HFD Vehicle

- HFD + PF-06649298

Treatment (21 days)
- PF-06649298 (250 mg/kg, b.i.d.)

- Vehicle

Oral Glucose Tolerance Test (OGTT) Insulin Tolerance Test (ITT)

Terminal Blood Collection
- Plasma Insulin

- Plasma Triglycerides

Tissue Collection
- Liver for histology and gene expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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